

An In-depth Technical Guide to 2-(Diisopropylamino)ethanol (CAS 96-80-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(Diisopropylamino)ethanol*

Cat. No.: B145969

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diisopropylamino)ethanol, with the CAS Registry Number 96-80-0, is a versatile organic compound that serves as a crucial building block and intermediate in a wide array of chemical syntheses.^[1] Structurally, it is a tertiary amino alcohol, featuring a hydroxyl group and a diisopropylamino group attached to an ethyl backbone. This unique combination of functional groups imparts both nucleophilic and basic properties, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.^{[2][3]} This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, applications, and detailed experimental protocols relevant to its use in research and development.

Physicochemical and Spectroscopic Data

Accurate characterization of **2-(Diisopropylamino)ethanol** is fundamental for its application in synthesis and analysis. The following tables summarize its key physicochemical properties and spectroscopic data.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₁₉ NO	[3]
Molecular Weight	145.24 g/mol	[3]
Appearance	Colorless to light yellow liquid	[3]
Odor	Ammoniacal	[4]
Boiling Point	187-192 °C	
Melting Point	-39 °C	[4]
Density	0.826 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.442	
Flash Point	64 °C (147 °F)	[3][4]
Vapor Pressure	<1 mmHg at 20 °C	
Solubility	Slightly soluble in water. Soluble in organic solvents.	[5]

Spectroscopic Data

Spectrum Type	Key Peaks/Shifts	Reference
¹ H NMR (CDCl ₃ , 90 MHz)	δ (ppm): 3.459, 3.22, 3.050, 2.631, 1.030	[6]
¹³ C NMR	Data available in spectral databases.	[5][7]
Infrared (IR) Spectroscopy	O-H stretch (~3300 cm ⁻¹)	[2][8]
Mass Spectrometry (EI)	Molecular Ion (M ⁺): 145 m/z	[6][9]

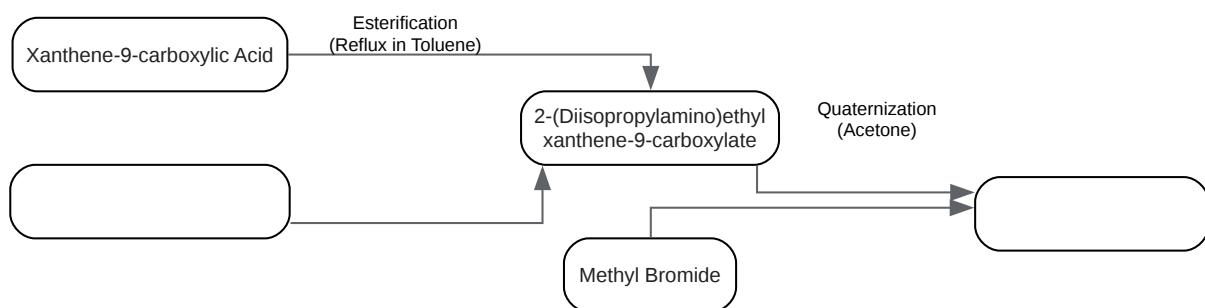
Applications in Research and Development

The bifunctional nature of **2-(Diisopropylamino)ethanol** makes it a valuable precursor and reagent in several key areas of chemical synthesis.

Pharmaceutical Synthesis: Propantheline Bromide

A significant application of **2-(Diisopropylamino)ethanol** is in the synthesis of propantheline bromide, an antimuscarinic agent used to treat gastrointestinal disorders.[1][10] It serves as the alcohol component in the esterification of xanthene-9-carboxylic acid.[1][10]

This protocol outlines the esterification of xanthene-9-carboxylic acid with **2-(diisopropylamino)ethanol** and subsequent quaternization.

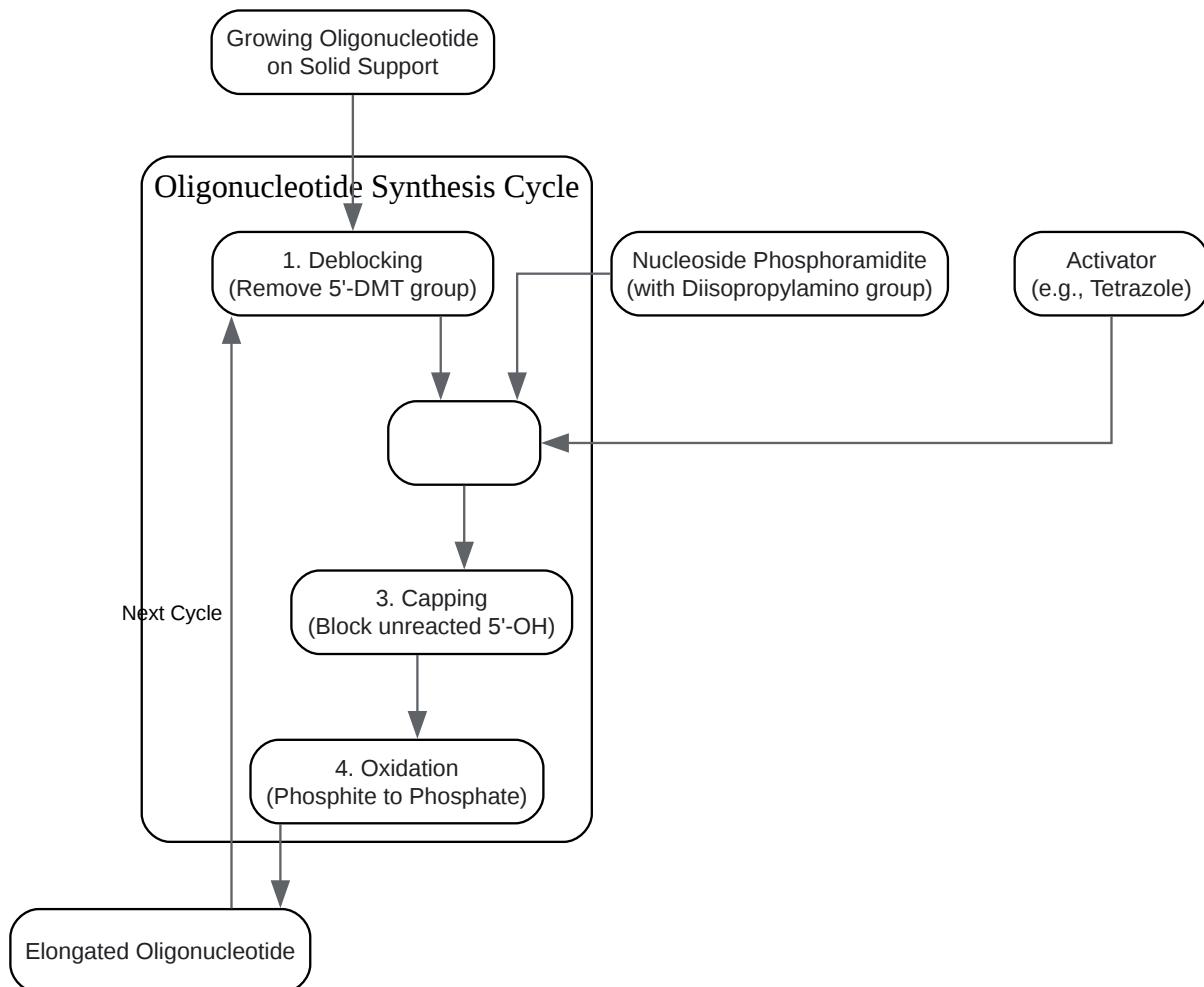

Step 1: Esterification of Xanthene-9-carboxylic Acid[1][10]

- In a reaction vessel equipped with a Dean-Stark apparatus, dissolve xanthene-9-carboxylic acid in a suitable solvent such as xylene or toluene.
- Add a molar equivalent of **2-(diisopropylamino)ethanol** to the solution.
- Heat the mixture to reflux (approximately 137-140 °C).
- Continuously remove the water formed during the reaction via azeotropic distillation.
- Monitor the reaction progress. The reaction is typically complete within 10 hours.
- After completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure to obtain the crude ester, 2-(diisopropylamino)ethyl xanthene-9-carboxylate.
- The crude product can be purified by vacuum distillation.

Step 2: Quaternization to Propantheline Bromide[10]

- Dissolve the purified 2-(diisopropylamino)ethyl xanthene-9-carboxylate in a suitable solvent like acetone or acetonitrile.
- In a pressure-rated reactor, add an excess of methyl bromide to the solution.
- Seal the reactor and stir the mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography.

- Upon completion, the propantheline bromide product will precipitate out of the solution.
- Collect the precipitate by filtration.
- Wash the solid product with a cold solvent (e.g., acetone) to remove any unreacted starting materials.
- Dry the purified propantheline bromide under vacuum.


[Click to download full resolution via product page](#)

Synthesis of Propantheline Bromide.

Precursor in Phosphoramidite Chemistry for DNA/RNA Synthesis

2-(Diisopropylamino)ethanol is a key precursor to phosphoramidite reagents, which are the building blocks for automated solid-phase synthesis of DNA and RNA oligonucleotides.[11][12] The diisopropylamino group on the phosphorus atom serves as a good leaving group during the coupling reaction, facilitating the formation of the phosphite triester linkage.[11][12]

The general workflow for phosphoramidite synthesis involves reacting a protected nucleoside with a phosphorylating agent, which is often prepared using a diisopropylamino-containing precursor. The resulting nucleoside phosphoramidite is then used in the automated synthesizer.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. [2-\(Diisopropylamino\)ethanol|High-Purity Reagent](#) [benchchem.com]

- 3. Buy 2-(Diisopropylamino)ethanol | 96-80-0 [smolecule.com]
- 4. N,N-Diisopropylaminoethanol - Wikipedia [en.wikipedia.org]
- 5. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Diisopropylaminoethanol (96-80-0) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. (Diisopropylamino)ethanol [webbook.nist.gov]
- 9. (Diisopropylamino)ethanol [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. twistbioscience.com [twistbioscience.com]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Diisopropylamino)ethanol (CAS 96-80-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145969#what-is-2-diisopropylamino-ethanol-cas-96-80-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com